![molecular formula C17H18N2O8S2 B2832296 N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 708993-40-2](/img/structure/B2832296.png)
N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
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Overview
Description
The compound is a derivative of benzo[c]chromene, a type of organic compound that consists of a benzene ring fused to a heterocyclic pyran ring . The “N3,N8-bis(2-hydroxyethyl)-6-oxo” part suggests that there are two hydroxyethyl groups attached to the nitrogen atoms at positions 3 and 8 of the chromene structure, and a carbonyl group (C=O) at position 6 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Typical properties that might be of interest include melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Enhanced Water Flux in Nanofiltration Membranes
Novel sulfonated thin-film composite nanofiltration membranes have been developed to improve water flux without compromising dye rejection. The incorporation of sulfonated aromatic diamine monomers enhances surface hydrophilicity, demonstrating the chemical's potential in water treatment technologies (Liu et al., 2012).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(ether sulfone)s have been synthesized for use in fuel cell applications, showcasing excellent proton conduction and mechanical stability. The phase-separated structure induced by the sulfonation process underlines the compound's role in enhancing the efficiency of fuel cells (Matsumoto et al., 2009).
Catalytic Applications in Organic Synthesis
The compound has been used as a catalyst in the synthesis of various organic molecules, demonstrating its utility in promoting efficient chemical reactions. For instance, it facilitated the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting its potential in organic synthesis and pharmaceutical development (Safaei‐Ghomi et al., 2017).
Novel Synthesis Methods
The chemical structure has also been explored in the development of new synthesis methods, such as the microwave-assisted synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), contributing to advancements in synthetic chemistry and material science (Qi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-N,8-N-bis(2-hydroxyethyl)-6-oxobenzo[c]chromene-3,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8S2/c20-7-5-18-28(23,24)11-1-3-13-14-4-2-12(29(25,26)19-6-8-21)10-16(14)27-17(22)15(13)9-11/h1-4,9-10,18-21H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEVQMROVQRLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCO)C(=O)OC3=C2C=CC(=C3)S(=O)(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide |
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